molecular formula C16H14BrNO B14985177 5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14985177
M. Wt: 316.19 g/mol
InChI Key: MMFWOLPUDRGLNS-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a 3-methylbenzyl group at the 3rd position, and a dihydroindolone core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Alkylation: The 3-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydroindolone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylindole: Similar in structure but lacks the 3-methylbenzyl group.

    3-(3-Methylbenzyl)-1H-indole: Similar but lacks the bromine atom at the 5th position.

    5-Bromo-1H-indole-2-one: Similar but lacks the 3-methylbenzyl group.

Uniqueness

5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the bromine atom and the 3-methylbenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

5-bromo-3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H14BrNO/c1-10-3-2-4-11(7-10)8-14-13-9-12(17)5-6-15(13)18-16(14)19/h2-7,9,14H,8H2,1H3,(H,18,19)

InChI Key

MMFWOLPUDRGLNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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